Product packaging for m-Cresol(Cat. No.:CAS No. 108-39-4)

m-Cresol

Cat. No.: B1676322
CAS No.: 108-39-4
M. Wt: 108.14 g/mol
InChI Key: RLSSMJSEOOYNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on m-Cresol Research

Early research on this compound, alongside its isomers, likely focused on its identification, physical and chemical properties, and its presence in complex mixtures such as coal tar. Studies in the late 19th and early 20th centuries would have been foundational in understanding its basic characteristics and potential uses. For instance, early research explored its application in disinfectants and as a solvent. inchem.org Investigations into the separation of cresol (B1669610) isomers from sources like coal tar have also been a historical focus due to their industrial significance. acs.org The study of cresols' biological interactions and potential toxicity also has a history, with early safety assessments and evaluations of their effects. uzh.chepa.govepa.gov

Significance and Research Gaps in this compound Studies

This compound holds significance as a key intermediate in the synthesis of various chemicals and materials. Its presence in industrial wastewater poses environmental concerns, making its removal and treatment a significant research area. researchgate.net While traditional chemical synthesis from fossil resources has been the primary production method, there is growing interest in biotechnological approaches for de novo production from renewable resources like sugar. researchgate.netoup.com

Despite its long history of use and study, research gaps remain. For instance, while studies have investigated the separation of this compound from mixtures like coal tar, the optimization and efficiency of environmentally benign separation methods, such as using ionic liquids, continue to be explored. acs.org In the context of its biotechnological production, overcoming the toxicity of this compound to the host organisms, such as Saccharomyces cerevisiae, represents a significant challenge and an active area of research to achieve higher production titers. researchgate.netoup.com Furthermore, a comprehensive understanding of the long-term stability and behavior of this compound in various environmental matrices and under different conditions may still have areas requiring further investigation.

Current Trends and Future Directions in this compound Investigations

Current research trends in this compound investigations are diverse, reflecting its varied applications and associated challenges. One prominent trend is the development of efficient and environmentally friendly methods for its removal from wastewater, including chemical adsorption, photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation. researchgate.net Research is focused on improving the efficiency, cost-effectiveness, and process optimization of these methods, as well as developing more effective catalysts. researchgate.net

Another significant trend is the exploration of biotechnological routes for this compound production. This involves metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, to synthesize this compound from simple carbon sources using heterologous pathways involving enzymes like polyketide synthases and decarboxylases. researchgate.netoup.com Future directions in this area aim to enhance production yields by addressing issues like product toxicity through strategies such as in vivo glycosylation or methylation. oup.com

Furthermore, this compound's role in specific applications continues to be investigated. For example, studies explore the use of this compound derivatives, such as this compound purple, as pH indicators in various scientific measurements, including ocean acidification monitoring. frontiersin.orgmit.edu Research is ongoing to understand the properties and stability of these indicators for accurate and precise measurements over time. mit.edu The potential for polymerizing this compound using techniques like plasma exposure to create functional coatings with properties such as antimicrobial activity and adhesive strength is also an emerging area of research. researchgate.net

Future directions are likely to focus on integrating these research areas. This could involve combining biotechnological production with efficient separation techniques, developing novel materials incorporating this compound derivatives for advanced applications, and further exploring its environmental fate and remediation strategies. The application of artificial intelligence and advanced analytical techniques may also play a role in optimizing production processes, predicting environmental behavior, and designing new this compound-based materials. modares.ac.ir

Detailed research findings highlight the progress and challenges in these areas. For instance, studies on catalytic wet oxidation have shown high this compound conversion rates (up to 99%) under specific conditions, although catalyst performance and stability remain areas for improvement. researchgate.net In photocatalytic degradation using ZnO, factors like catalyst amount, this compound concentration, and pH significantly influence efficiency, with identified intermediates including 2-methyl-1,4-benzodiol and 2-methyl-para-benzoquinone. researchgate.net Research into using ionic liquids for separating this compound from coal tar model oil has demonstrated high separation efficiencies (up to 97.8%) at optimal temperatures, attributing the effectiveness to strong hydrogen bond interactions between the ionic liquid anions and this compound. acs.org Biotechnological efforts have achieved de novo this compound production in yeast, with strategies like glycosylation and methylation showing promise in mitigating toxicity and increasing product titers. oup.com

Data Tables

Table 1: Examples of this compound Removal Efficiency by Different Methods

MethodConditionsThis compound Conversion/Removal EfficiencySource
Catalytic Wet Oxidation60°C, 400 rpm, 2.5 g/L catalyst, 0.5-2.5 hUp to 99% researchgate.net
Photocatalytic Degradation (ZnO)pH 6, 0.15 g/L TiO₂/CMK-3, 100 mg/L this compound, 150 min62% (TOC removal) researchgate.net
Ionic Liquid Extraction ([PA][FA])298.15 K, mass ratio 0.2 (IL/oil), 30 min97.8% (Separation Efficiency) acs.org

Table 2: Biotechnological Production of this compound in Saccharomyces cerevisiae

Strain/StrategyProduct (this compound or Derivative)Titer AchievedSource
Heterologous pathway (6-MSA decarboxylase)This compoundUp to 589 mg/L researchgate.net
Heterologous pathway + UGT72B27 expressionThis compound as glucosideUp to 533 mg/L oup.com
Heterologous pathway + OOMT2 expression + dodecane (B42187) extraction3-Methylanisole (B1663972)Up to 211 mg/L oup.com
PGI1 deletion + Methylation/Glycosylation + Fructose/Glucose feeding3-Methylanisole/m-Cresol or this compound/m-Cresol glucosideUp to 897 mg/L or 873 mg/L oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B1676322 m-Cresol CAS No. 108-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O, Array
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27289-33-4, 3019-89-4 (hydrochloride salt)
Record name Phenol, 3-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27289-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metacresol [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6024200
Record name m-Cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.]
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Cresol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15395
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2%
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Cresol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15395
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid

CAS No.

108-39-4
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Cresol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metacresol [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-cresol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METACRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGO4Y809LO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GO5D75C8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis and Derivatization Methodologies of M Cresol

Catalytic Synthesis Approaches for m-Cresol Production

Catalytic methods play a crucial role in the chemical synthesis of this compound and its derivatives, offering pathways to enhance reaction rates, selectivity, and yield.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis, involving catalysts in a different phase from the reactants, is favored for its environmental benefits and ease of separation from products compared to homogeneous catalysis. semanticscholar.orgcapes.gov.br Various solid catalysts have been explored for reactions involving this compound, such as alkylation and hydrodeoxygenation.

For instance, the alkylation of this compound with isopropyl alcohol to produce thymol (B1683141) and other alkylphenols has been studied using heterogeneous acid catalysts like strong acid resins under solvent-free conditions, sometimes enhanced by microwave irradiation. semanticscholar.orgresearchgate.net The selectivity and conversion in these reactions are influenced by parameters such as catalyst amount, reactant ratio, temperature, and reaction time. semanticscholar.org

Another application of heterogeneous catalysis is in the hydrodeoxygenation (HDO) of this compound to produce aromatics like toluene (B28343) and methylcyclohexane. figshare.comrsc.orgacs.orgresearchgate.net Bifunctional catalysts, such as Ni₂P supported on hierarchical ZSM-5 zeolite, have shown high selectivity (>97%) for the conversion of this compound to methylcyclohexane. researchgate.net Studies have also investigated Ni-confined catalysts within silicalite-1 crystals for the vapor-phase hydrodeoxygenation of this compound, achieving high performance and stability. figshare.com The porosity of the catalyst and the size and dispersion of metal nanoparticles significantly influence the shape selectivity and activity in these HDO reactions. figshare.comresearchgate.net

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis involves catalysts in the same phase as the reactants. While often offering high activity, a major drawback is the difficulty in separating the catalyst from the reaction mixture for recycling, which can hinder industrial application. google.com Despite this challenge, homogeneous catalytic systems have been investigated for this compound synthesis and related reactions. For example, a homogeneous catalytic system comprising nitrogen-containing organic ligands and palladium has been explored for the dehydrogenation of cyclohexanone (B45756) to phenol (B47542) under mild conditions, a reaction conceptually related to the synthesis of phenolic compounds like this compound. google.com

Novel Catalytic Systems for Enhanced Selectivity and Yield of this compound

Research continues to develop novel catalytic systems to improve the selectivity and yield of this compound synthesis and its derivatization. This includes designing catalysts with specific structural and chemical properties.

For the alkylation of this compound, novel mesoporous solid superacids and poly(alkylene sulfide)s have been developed as catalysts to achieve high regioselectivity in reactions with alkylating agents like tert-butanol (B103910) and cyclohexene. researchgate.netmdpi.com For example, certain poly(alkylene sulfide)s with longer spacer groups demonstrated high para-selectivity in the chlorination of this compound. mdpi.com

In hydrodeoxygenation, bimetallic catalysts like Pt–Mo have been investigated for enhanced activity through mechanisms like oxophilic metal-induced tautomerization. osti.gov Atomically dispersed metal catalysts, such as isolated Pt cations supported on TiO₂, are also being studied to understand the relationship between metal structure and catalytic reactivity in this compound HDO. acs.org These studies aim to design catalysts with improved performance by controlling the active site structure.

Biotechnological Production of this compound

Biotechnological approaches offer a potentially sustainable alternative to chemical synthesis for producing this compound from renewable resources. researchgate.netnih.gov

Microbial Cell Factories for this compound Biosynthesis

Microorganisms are being engineered as microbial cell factories to produce this compound through biosynthesis. researchgate.netresearchgate.net Certain fungal species, such as Penicillium and Aspergillus, can naturally produce this compound as an intermediate in the biosynthesis of compounds like patulin. nih.gov This natural capability has inspired efforts to engineer other microorganisms for this compound production.

Saccharomyces cerevisiae as a Production Host for this compound

Saccharomyces cerevisiae, a widely used industrial yeast, has been explored as a host for the de novo production of this compound from sugar. researchgate.netnih.govscientificbio.comnih.govresearchgate.net This involves introducing heterologous biosynthetic pathways into the yeast strain.

One approach involves introducing a pathway based on the decarboxylation of 6-methylsalicylic acid (6-MSA). nih.govnih.govresearchgate.net This pathway typically utilizes a 6-methylsalicylic acid synthase (MSAS) and a 6-methylsalicylic acid decarboxylase (PatG). nih.govnih.govresearchgate.net Studies have shown that expressing codon-optimized MSAS from Penicillium patulum and PatG from Aspergillus clavatus in S. cerevisiae can lead to the production of this compound. nih.govnih.govresearchgate.net Genomic integration of the relevant genes has been shown to strongly promote 6-MSA production, and simultaneous expression of PatG resulted in the conversion of 6-MSA to this compound, with titers reaching up to 589 mg/L. nih.govresearchgate.net

However, the toxicity of this compound to yeast cells appears to be a limiting factor for achieving higher production titers. scientificbio.comnih.govresearchgate.net Toxicity tests have demonstrated that this compound can inhibit the growth of S. cerevisiae even at relatively low concentrations, with significant growth reduction observed in the range of 450–600 mg/L and complete inhibition at 750 mg/L. scientificbio.com

Metabolic Engineering Strategies for this compound Overproduction

Metabolic engineering offers a promising route for the sustainable production of this compound from renewable resources, addressing the limitations of chemical synthesis from fossil sources. nih.govnih.gov Research has explored the use of microorganisms, such as Saccharomyces cerevisiae and Aspergillus nidulans, as microbial cell factories for this compound biosynthesis. nih.govnih.govresearchgate.netresearchgate.net

A key strategy involves introducing a heterologous pathway based on the decarboxylation of 6-methylsalicylic acid (6-MSA). nih.govfao.org This pathway typically utilizes a 6-methylsalicylic acid synthase (MSAS) enzyme to synthesize 6-MSA from precursors like acetyl-CoA and malonyl-CoA, followed by the action of a 6-methylsalicylic acid decarboxylase to convert 6-MSA to this compound. nih.gov

Studies in Saccharomyces cerevisiae have demonstrated the de novo production of this compound from sugar by introducing genes encoding MSAS and 6-MSA decarboxylase from other organisms. nih.govfao.org Overexpression of codon-optimized MSAS genes, along with activating enzymes like phosphopantetheinyl transferase, has led to increased production of 6-MSA, a precursor to this compound. fao.orgresearchgate.net Further genomic integration of these genes has shown a significant enhancement in 6-MSA titers. fao.orgresearchgate.net Simultaneous expression of 6-MSA decarboxylase has resulted in the conversion of 6-MSA to this compound. fao.orgresearchgate.net

Aspergillus nidulans has also been engineered for this compound overproduction. nih.govresearchgate.net By co-expressing the genes encoding 6-methyl salicylic (B10762653) acid synthase (patK) and 6-methyl salicylic acid decarboxylase (patG) from A. clavatus in a modified A. nidulans strain, gram-level titers of this compound have been achieved using starch as a carbon source. nih.govresearchgate.net Strategies such as promoter engineering and gene multiplication have been applied to fine-tune gene expression and increase this compound production. nih.gov Fed-batch fermentation has further improved titers. nih.gov A. nidulans has shown better tolerance to this compound compared to yeast, allowing for growth in liquid medium containing higher concentrations of the compound, suggesting its potential for industrial-scale bioproduction. nih.govresearchgate.netresearchgate.net

Research findings highlight the impact of metabolic engineering strategies on this compound production titers in microbial hosts:

Host OrganismGenes Introduced/ModifiedKey StrategiesThis compound Titer (Shaking Flask)This compound Titer (Fed-Batch)Reference
Saccharomyces cerevisiaeMSAS, 6-MSA decarboxylase (heterologous)Codon optimization, Genomic integrationUp to 589 mg/LNot specified fao.orgresearchgate.net
Aspergillus nidulanspatK (MSAS), patG (6-MSA decarboxylase) from A. clavatusPromoter engineering, Gene multiplication1.29 g/L2.03 g/L nih.govresearchgate.net
Aspergillus nidulanspatK, patG (in modified strain)Utilizing starch as carbon sourceGram-level titerNot specified nih.govresearchgate.net

Toxicity of this compound to the host organism can be a limiting factor for achieving higher production levels. fao.orgresearchgate.netscientificbio.comnih.gov Strategies to address this include in vivo detoxification methods such as glycosylation or methylation of this compound. nih.gov Converting this compound to less toxic derivatives like 3-methylanisole (B1663972) or this compound glucoside through the expression of specific enzymes (e.g., orcinol-O-methyltransferase or UDP-glycosyltransferase) has shown promise in improving product titers. nih.gov

Enzymatic Conversion Pathways to this compound

While metabolic engineering focuses on de novo synthesis, enzymatic conversion pathways can also play a role in this compound production or degradation. Microorganisms can metabolize aromatic compounds, and specific enzymes are involved in these processes.

In the context of anaerobic degradation, some bacteria can metabolize cresols. For instance, Desulfobacterium cetonicum has been shown to anaerobically degrade this compound. d-nb.info This process is initiated by the addition of the methyl group of this compound to fumarate (B1241708), forming 3-hydroxybenzylsuccinate. d-nb.infonih.gov This reaction is analogous to the anaerobic activation of toluene and m-xylene. d-nb.infonih.gov The resulting succinate (B1194679) derivative is then further processed through a pathway similar to beta-oxidation. nih.gov

Enzymes like toluene-o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 have been studied for their ability to oxidize toluene to various products, including cresols and methylcatechols. researchgate.net While primarily known for toluene oxidation, such enzymes highlight the enzymatic potential for modifying aromatic structures, which could be relevant to cresol (B1669610) metabolism or production strategies. researchgate.net

Derivatization Strategies for this compound

This compound serves as a versatile building block for the synthesis of a wide array of downstream products due to the reactivity of its hydroxyl group and aromatic ring. wikipedia.orglaboratoriumdiscounter.nl Derivatization strategies are employed to create specialty chemicals and compounds with enhanced bioactivity.

Synthesis of this compound-Based Specialty Chemicals

This compound is a crucial intermediate in the production of numerous specialty chemicals across various industries. wikipedia.orglaboratoriumdiscounter.nlgoogle.com Important applications include its use as a precursor for pesticides such as fenitrothion (B1672510) and fenthion. wikipedia.orglaboratoriumdiscounter.nl It is also a key starting material in the synthesis of synthetic vitamin E, specifically through methylation to yield 2,3,6-trimethylphenol. wikipedia.orglaboratoriumdiscounter.nl

Furthermore, this compound is utilized in the synthesis of antiseptics like amylmetacresol. wikipedia.orglaboratoriumdiscounter.nlgoogle.com The synthesis of amyl this compound (AMC) can involve the reaction of this compound with valeric acid or a derivative, followed by rearrangement of the resulting this compound valerate (B167501) and reduction of the intermediate valeryl this compound. google.com this compound is also employed as a solvent for certain polymers, such as polyaniline, where it can influence the polymer's conductivity. wikipedia.orglaboratoriumdiscounter.nl It is a starting point in the total synthesis of thymol and is used in the synthesis of dicresulene (B108943) and policresulen. wikipedia.orglaboratoriumdiscounter.nl Other applications include its use in the production of resins, plasticizers, dyes, and flavor compounds. google.comresearchgate.netresearchgate.net

Development of this compound Derivatives with Enhanced Bioactivity

The derivatization of this compound can lead to compounds with improved or novel biological activities. The inherent structure of this compound, with its hydroxyl group and methyl-substituted aromatic ring, provides a scaffold for designing bioactive molecules.

Research into this compound derivatives has explored their potential as antimicrobial agents and in other biological applications. For instance, 4-chloro-m-cresol (4-CmC) is a known activator of the ryanodine (B192298) receptor isoform 1 (RyR1), an intracellular Ca²⁺ release channel. nih.gov Structure-activity relationship studies on 4-CmC analogs have revealed that the presence of the hydroxyl group is required for RyR1 activation, and the substitution of hydrophobic groups at specific positions on the this compound core can enhance bioactivity. nih.gov Conversely, hydrophilic or charged groups at these positions tend to diminish bioactivity. nih.gov

Other this compound derivatives, such as those incorporating thiazolylamino groups, are being explored for potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, based on the known bioactivity of thiazole (B1198619) derivatives. ontosight.ai The formation of hydrochloride salts can also be used to enhance the solubility of these derivatives in aqueous solutions, which is beneficial for pharmaceutical formulations. ontosight.ai Research into compounds like 4,6-dibenzyl-m-cresol (B13835392) and its derivatives has also shown promise in areas such as antioxidant and antimicrobial activities. ontosight.ai

These studies highlight the potential for modifying the this compound structure to develop derivatives with tailored biological properties for various applications.

Environmental Fate and Remediation of M Cresol

Environmental Occurrence and Distribution of m-Cresol

This compound is detected in various environmental matrices, including air, water, and soil. Its distribution and persistence are influenced by its physical and chemical properties, as well as environmental conditions.

Atmospheric Presence and Transformation of this compound

This compound is present in the atmosphere, primarily from sources such as combustion processes and industrial emissions. In the air, cresols, including this compound, can break down relatively quickly through reactions with photochemically produced hydroxyl radicals. cdc.govnih.gov Studies have aimed to clarify the oxidation mechanisms of cresols with hydroxyl (OH) and nitrate (B79036) (NO3) radicals in the atmosphere. d-nb.info These reactions lead to the formation of various ring-retaining products. d-nb.info

Aquatic and Terrestrial Distribution of this compound

This compound can enter aquatic environments through industrial effluents and leaching from contaminated soil. nih.govresearchgate.net It is soluble in water, which facilitates its distribution in aquatic systems. researchgate.netoecd.org In water, this compound can be degraded by bacteria, although the rate can vary depending on factors like salinity and the presence of adapted microbial populations. cdc.govoup.com In marine environments, biodegradation by nonadapted populations may be slow, with dilution and mixing being more significant factors in determining its fate. oup.com

In soil, this compound's mobility ranges from slight to high, influenced by the soil's organic carbon content (Koc value). who.int It can evaporate slowly from soil surfaces but is also subject to degradation by bacteria. cdc.gov However, this compound may persist longer in deep groundwater or in environments with limited microbial activity or anaerobic conditions, such as some sediments and groundwater aquifers. cdc.govnih.gov

Sources of Environmental this compound Contamination

Environmental contamination by this compound stems from various sources, both natural and anthropogenic. Natural sources include its formation by small organisms in soil and water during the breakdown of organic materials. cdc.gov It is also a natural component in some foods. cdc.govcdc.gov

Anthropogenic sources are significant contributors to this compound release. These include emissions from the burning of wood, coal, and fossil fuels, as well as from its manufacture and use in various industrial processes. nih.govcdc.gov Industrial operations such as petrochemicals, textile, dying, varnish industries, phenolic resin manufacturing, and steel plants are sources of phenolic compounds, including cresols, in their effluents. scielo.org.za Inadequately treated industrial effluents and leachate from dumping sites and landfills are major sources of cresol (B1669610) invasion in the environment at high concentrations. researchgate.net Cresols are also present in car exhaust and cigarette smoke. cdc.govnih.gov

Data on the presence of cresol isomers at hazardous waste sites in the United States highlight their widespread distribution. As of reports, o-cresol (B1677501), this compound, p-cresol (B1678582), and mixed cresols have been identified at numerous current or former National Priorities List (NPL) sites. cdc.govcdc.gov

Table 1: Presence of Cresol Isomers at US NPL Sites

Cresol IsomerNumber of Sites Identified (at least)
o-Cresol210 cdc.govcdc.gov
This compound22 cdc.govcdc.gov
p-Cresol310 cdc.govcdc.gov
Mixed Cresols70 cdc.govcdc.gov

Degradation Pathways of this compound in Environmental Systems

The degradation of this compound in the environment occurs through various processes, including biodegradation, photolysis, and volatilization. researchgate.net Biodegradation is often a dominant mechanism, particularly in soil and water with active microbial communities. cdc.govresearchgate.net

Biodegradation of this compound

Biodegradation is a key process in the removal of this compound from environmental systems. Microorganisms in soil and water are capable of degrading this compound, utilizing it as a carbon and energy source. cdc.govscielo.org.za However, the presence of the methyl group in cresol molecules can inhibit biodegradation by some microorganisms. deswater.com

Aerobic biodegradation of this compound is a well-studied pathway, often leading to the complete mineralization of the compound into carbon dioxide and water. deswater.com Various bacterial strains have been identified that can degrade this compound under aerobic conditions.

One characterized aerobic degradation mechanism involves the conversion of this compound via catechol through the ortho-cleavage pathway. researchgate.net This pathway has been observed in aerobic granules in sequencing batch reactors used for this compound biodegradation. researchgate.net

Another proposed aerobic degradation pathway involves the initial transformation of this compound into methylhydroquinone, followed by oxidation to p-toluquinone. researchgate.net Under basic conditions, some this compound may first be changed into 4-methylpyrocatechol. researchgate.net These aromatic intermediates are then oxidized into smaller molecular acids and eventually mineralized. researchgate.net

Specific bacterial strains capable of aerobic this compound degradation have been isolated and studied. Lysinibacillus cresolivorans, isolated from aerobic sludge, is able to utilize this compound as its sole source of carbon and energy. scielo.org.za This bacterium exhibits optimal growth and degradation rates within a specific pH range (6.8-7.3) and temperature (35ºC). scielo.org.za The degradation rate by Lysinibacillus cresolivorans at different starting concentrations has been analyzed with zero-order kinetic characteristics. scielo.org.za

Table 2: Biodegradation Kinetics of this compound by Lysinibacillus cresolivorans

Initial this compound Concentration (mg/ℓ⁻¹)Maximum Average Biodegradation Rate (mg·(ℓ·h)⁻¹)
224.218.682 scielo.org.za

Research has also investigated the effect of initial this compound concentration on the biodegradation rate by Lysinibacillus cresolivorans. The average biodegradation rate increased with increasing initial concentration up to a point, after which it decreased due to substrate inhibition. scielo.org.za

Another study reported that Pseudomonas sp. CP4 can mineralize all three isomers of cresol, with degradation rates in the order of ortho- > para- > meta-cresol. scielo.org.za Lag periods were observed for all isomers, with the longest for this compound, potentially due to the inactivation of the meta-methyl group. scielo.org.za

Aerobic degradation using mixed microbial communities can be advantageous for complete assimilation of this compound, avoiding the formation of toxic by-products. deswater.com Indigenous mixed microbial cultures have shown the capability to utilize this compound as a sole carbon source. deswater.com Phenol-acclimated aerobic granules have also demonstrated the ability to remove this compound at relatively high concentrations. deswater.com

Studies on the biodegradation of this compound in constructed wetlands have suggested that biodegradation is a dominant removal mechanism, enhanced by the presence of plants and their root activity. researchgate.net

The efficiency of aerobic biodegradation can be influenced by factors such as microbial community composition, temperature, pH, and the presence of other substances. oup.comscielo.org.zadeswater.com For instance, glucose has been shown to accelerate the biodegradation rate of this compound by Lysinibacillus cresolivorans, particularly at high this compound concentrations. scielo.org.za

Table 3: Effect of Initial this compound Concentration on Degradation Time by Photosynthetic Bacteria (PSBr)

Initial this compound Concentration (mg/L)Complete Degradation Time (h)
5036 deswater.com
10060 deswater.com
15072 deswater.com
20084 deswater.com
250144 deswater.com

Research on photosynthetic bacteria (PSBr) has shown their potential for degrading this compound in wastewater under aerobic conditions. deswater.com The maximum biodegradation rate for a 200 mg/L this compound solution by resting PSBr cells was reported as 98% under specific conditions. deswater.com The degradation capability of PSBr was reduced in the presence of certain metal ions like Mn²⁺ and Cu²⁺. deswater.com

The specific degradation rates by PSBr were fitted with the Haldane kinetic model, indicating substrate inhibition at higher concentrations. deswater.com

Table 4: Haldane Kinetic Model Parameters for this compound Degradation by PSBr

ParameterValueUnit
rmax0.05 deswater.com/h
Km254.15 deswater.commg/L
Ki112.18 deswater.commg/L

These studies highlight the diverse microbial capabilities and the various factors influencing the aerobic biodegradation of this compound in different environmental settings.

Anaerobic Degradation Mechanisms of this compound

Anaerobic degradation of this compound occurs in the absence of oxygen and is carried out by various anaerobic bacteria, including sulfate-reducing and nitrate-reducing bacteria. These pathways differ significantly from aerobic mechanisms.

One proposed pathway for anaerobic this compound degradation involves the hydroxylation of the methyl group. This could lead to the formation of 3-hydroxybenzyl alcohol and further oxidation to 3-hydroxybenzoate. d-nb.info While this pathway has been discussed, experimental evidence specifically for this compound degradation via this route in pure cultures is less established compared to other anaerobic mechanisms. d-nb.infod-nb.info

A well-supported mechanism for anaerobic this compound degradation is the addition of fumarate (B1241708) to the methyl group. This reaction, analogous to the anaerobic degradation of toluene (B28343), leads to the formation of 3-hydroxybenzylsuccinate. d-nb.infod-nb.inforesearchgate.netasm.orguni-konstanz.de This initial step is catalyzed by a glycyl radical enzyme, similar to benzylsuccinate synthase involved in toluene degradation. asm.org 3-Hydroxybenzylsuccinate is then further degraded through processes involving CoA thioesterification and beta-oxidation, ultimately leading to intermediates like 3-hydroxybenzoyl-CoA. d-nb.inforesearchgate.netuni-konstanz.de

Here is a table illustrating the fumarate addition reaction:

Reactant 1 Reactant 2 Enzyme (Type) Product
This compound Fumarate Glycyl radical enzyme 3-Hydroxybenzylsuccinate

Sulfate-reducing bacteria play a crucial role in the anaerobic degradation of this compound in environments where sulfate (B86663) is available as an electron acceptor. Desulfobacterium cetonicum is a key example of a sulfate-reducing bacterium capable of completely oxidizing this compound. d-nb.inforesearchgate.netuni-konstanz.de Research with D. cetonicum has provided significant evidence for the fumarate addition pathway, with the accumulation of 3-hydroxybenzylsuccinate observed during growth on this compound. d-nb.inforesearchgate.netuni-konstanz.de Cell-free extracts of D. cetonicum have also demonstrated the activity of forming 3-hydroxybenzylsuccinate from this compound and fumarate under anoxic conditions. d-nb.inforesearchgate.netuni-konstanz.de

Here is a table highlighting the role of Desulfobacterium cetonicum:

Bacterium Electron Acceptor Key Degradation Mechanism Observed Intermediate
Desulfobacterium cetonicum Sulfate Fumarate addition 3-Hydroxybenzylsuccinate
Metabolites in Anaerobic this compound Degradation

Anaerobic degradation of this compound can proceed through different pathways depending on the microbial community and environmental conditions. One proposed pathway involves the initial activation of the methyl group by addition to fumarate, leading to the formation of 3-hydroxybenzylsuccinate. This mechanism is analogous to the anaerobic degradation of toluene. d-nb.infouni-konstanz.denih.govresearchgate.net Studies with the sulfate-reducing bacterium Desulfobacterium cetonicum have detected 3-hydroxybenzylsuccinate as an accumulating intermediate, supporting this pathway. d-nb.infouni-konstanz.denih.govresearchgate.net Subsequently, 3-hydroxybenzylsuccinate is degraded via CoA thioesterification and further oxidation to 3-hydroxybenzoyl-CoA. d-nb.infouni-konstanz.denih.govresearchgate.net

Another potential anaerobic degradation route involves the oxidation of the methyl group to a carboxyl group, leading to the formation of 3-hydroxybenzoic acid. nih.govnih.gov This metabolite has been detected in cultures of sulfate-reducing and denitrifying bacteria capable of degrading this compound. nih.govnih.gov While ring carboxylation yielding 4-hydroxy-2-methylbenzoic acid was previously suggested, studies with Desulfotomaculum sp. strain Groll did not find evidence for this pathway; instead, this strain metabolized compounds like 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid. nih.govnih.gov Trace amounts of benzoic acid have also been detected in this compound-degrading cultures of strain Groll. nih.gov

In anaerobic fluidized bed microbial fuel cells (AFB-MFC), this compound has been shown to degrade into protocatechol and then to 2-dimethylsuccinic acid. acs.org Another speculated pathway in AFB-MFC suggests decomposition into formic acid-acetic anhydride (B1165640) and 3-methylpropionic acid under the action of electrochemistry and oxygen. scilit.com

Factors Influencing this compound Biodegradability

The biodegradability of this compound is influenced by several factors, including the composition of the microbial community and prevailing environmental conditions. Biodegradation is considered the dominant mechanism for the rapid breakdown of cresols in soil and water under favorable conditions. cdc.gov However, this compound may persist in environments with limited microbial communities or under anaerobic conditions, such as certain sediments and groundwater aquifers. cdc.gov

Microbial communities play a crucial role, with various microorganisms, including photosynthetic bacteria (PSBr), demonstrating the ability to degrade this compound. deswater.comtandfonline.com Acclimatization of microbial communities can enhance degradation efficiency. deswater.com

Environmental conditions significantly impact this compound biodegradation. The initial pH of the medium is an important factor. deswater.comtandfonline.com Studies have shown that a weak alkaline environment, such as pH 7.5, can be optimal for this compound degradation by PSBr, with degradation rates exceeding 84% in the pH range of 7.0 to 8.5. deswater.comtandfonline.com However, degradation rates can decrease significantly at pH values greater than 9.0 or less than 5.0. deswater.com

The initial concentration of this compound also affects biodegradation. Higher initial substrate concentrations can lead to greater inhibitory effects on the degradation process. deswater.com For instance, while 100 mg/L of this compound could be completely degraded within 14 hours by a mixed culture, it took 136 hours for the degradation of 900 mg/L. deswater.com The presence of other compounds can also influence this compound biodegradation. In some cases, the presence of low concentrations of phenol (B47542) has been observed to enhance this compound biodegradation by certain strains, while higher phenol concentrations can cause inhibition. oup.comnih.gov Conversely, this compound can also inhibit the degradation of phenol. oup.comnih.gov

The presence of metal ions can also impact this compound biodegradation. Studies have shown that the degradation of this compound by PSBr can be inhibited in the presence of Mn²⁺ or Cu²⁺, with the inhibition increasing with increasing metal ion concentration. deswater.comtandfonline.com Cu²⁺ has been found to exert a stronger inhibitory effect than Mn²⁺ at the same concentration. deswater.comtandfonline.com

Temperature is another critical environmental factor. The optimal temperature for this compound biodegradation by PSBr has been reported as 30°C. deswater.comtandfonline.com

Spatial patterns in coastal environments suggest that this compound biodegradation is substantially reduced at increasing salinity. oup.com

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are widely utilized chemical treatment methods for the removal of refractory organic pollutants like this compound from wastewater. researchgate.netresearchgate.netmdpi.com These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively degrade organic compounds. mdpi.compjoes.com AOPs offer an alternative to conventional methods that may only concentrate the pollutant or require hazardous reactants. researchgate.netrsc.org Commonly employed AOPs for this compound treatment include photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation. researchgate.netresearchgate.net

Photocatalytic Degradation of this compound

Photocatalytic degradation is an easily operated technology for this compound removal that utilizes light energy in the presence of a photocatalyst to transform pollutants into less harmful molecules. researchgate.netresearchgate.net This process often involves semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO). pjoes.comresearchgate.netsemanticscholar.org

Studies have investigated the photocatalytic degradation of this compound using ZnO under UV or visible light irradiation. researchgate.netsemanticscholar.orgiwaponline.comresearchgate.net Factors influencing the efficiency of photocatalytic degradation include the amount of photocatalyst, initial this compound concentration, and pH of the solution. researchgate.netsemanticscholar.orgiwaponline.com The optimal pH for the photocatalytic degradation of this compound purple using ZnO has been observed to be 8. iwaponline.com For this compound degradation by ZnO under visible light, favorable pH is in the range of 6-9. semanticscholar.org Increasing the concentration of this compound can decrease the photodegradation efficiency, potentially due to the covering of active sites on the catalyst surface by this compound and its intermediates. researchgate.net

Intermediate products detected during the photocatalytic degradation of this compound by ZnO under visible light include 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, and 2,5-dihydroxy-benzaldehyde. semanticscholar.org Under UV irradiation with ZnO, detected intermediates after 3 hours included 3,5-hydroxytoluene, 2,5-hydroxy-benzaldehyde, and 3-hydroxy-benzaldehyde. researchgate.net

While photocatalytic degradation is highly efficient, the selection of catalysts can be limited, and the cost of the light source can be relatively high. researchgate.netresearchgate.net

Electrocatalytic Degradation of this compound

Electrocatalytic degradation is another promising AOP for the treatment of this compound containing wastewater. researchgate.netresearchgate.net This method involves the electrochemical oxidation of this compound, often facilitated by various electrode materials. rsc.orgzghjkx.com.cnbiomedres.us Electrocatalytic degradation can be time-saving but may be energy-intensive, posing a barrier to industrialization. researchgate.netresearchgate.net

Electrochemical oxidation systems utilizing electrodes such as Ti/SnO₂-Sb₂O₅-IrO₂ anodes and porous carbon-nanotube-containing cathodes have been studied for this compound degradation. nih.gov These systems can generate hydroxyl radicals through electro-Fenton reactions and water oxidation at the anode surface, leading to the degradation of organic pollutants. nih.gov The degradation kinetics of this compound in such systems can follow pseudo-first-order kinetics. nih.gov

Various electrode materials, including activated carbon fiber (ACF) as three-dimensional electrodes and PbO₂-based electrodes, have been explored for the electrocatalytic degradation of this compound. zghjkx.com.cnbiomedres.us The efficiency of electrocatalytic degradation can be influenced by operating parameters such as the type of electrode material, contact mode between ACF and the electrode, and initial pH. zghjkx.com.cn Studies have indicated that excessive oxygen functional groups on the surface of ACFs might negatively impact the removal rate of pollutants. zghjkx.com.cn The electrooxidation efficiency of three-dimensional electrodes can increase significantly with a decrease in pH. zghjkx.com.cn

Heterogeneous electro-Fenton processes using iron-loaded activated carbon (Fe-AC) have also demonstrated effective removal of this compound. researchgate.netrsc.org This process involves the in situ generation of hydroxyl radicals catalyzed by Fe²⁺ present on the catalyst, with Fe²⁺ being continuously recycled electrochemically. rsc.org

Catalytic Wet Oxidation of this compound

Catalytic wet oxidation (CWO), including catalytic wet air oxidation (CWAO) and catalytic wet peroxide oxidation (CWPO), is a highly effective method for degrading this compound in wastewater. researchgate.netresearchgate.net CWO processes typically operate at elevated temperatures and pressures in the presence of a catalyst and an oxidizing agent (e.g., air or hydrogen peroxide). rsc.orgresearchgate.netacs.org

CWAO uses air as an oxidant and can effectively address catalyst leaching issues, while CWPO employs inorganic peroxides like hydrogen peroxide to form radicals, showing high efficiency. researchgate.net CWO is highly effective and easily modified, although the performance and stability of catalysts remain areas of ongoing research. researchgate.net

Various catalysts have been investigated for the catalytic wet oxidation of this compound, including sewage sludge-derived carbonaceous materials, copper-based catalysts, and iron-based catalysts like Fe/γ-Al₂O₃ and Fe₂O₃-ZSM-5. rsc.orgresearchgate.netacs.orgresearchgate.net The catalytic activity can be influenced by the catalyst preparation method, calcination temperature, and the presence of specific functional groups on the catalyst surface. rsc.orgacs.org For instance, sewage sludge treated with HNO₃ has shown good catalytic activity in CWAO of this compound, with a correlation observed between this compound conversion and the content of carboxyl groups. rsc.org Copper-based catalysts supported on TiO₂ have demonstrated good stability and catalytic activity in CWAO of high concentrations of this compound. researchgate.net

Reaction conditions such as temperature, pressure, catalyst dosage, oxidant concentration, and pH can significantly affect the efficiency of catalytic wet oxidation. researchgate.netacs.orgnih.gov Higher reaction temperatures and acidic pH have been shown to promote the degradation of this compound in CWPO. acs.org

Intermediate products formed during CWAO of this compound have been identified, leading to proposed oxidation pathways. rsc.org Similarly, the degradation pathway of this compound in CWPO has been investigated, with intermediate oxidation products identified. researchgate.net

Adsorption-Based Removal of this compound from Aqueous Solutions

Adsorption is a widely used physical method for removing phenolic compounds, including this compound, from wastewater due to its convenience and relatively low environmental impact and energy consumption. researchgate.nettaylorandfrancis.com Various adsorbent materials have been investigated for their effectiveness in capturing this compound from aqueous solutions.

Activated carbon is a common adsorbent that has shown good affinity for this compound. Studies using granular activated carbon (GAC) derived from coconut shells demonstrated a maximum adsorption capacity of 88.35 mg/g for this compound. tve.gov.ly The adsorption equilibrium data for this compound on coconut shell GAC showed good agreement with the Langmuir isotherm model. tve.gov.ly

Clay minerals, particularly bentonite (B74815), have also been explored as low-cost adsorbents. jmaterenvironsci.com Modification of natural bentonite through intercalation with organic cations, such as hexadecyltrimethylammonium (HDTMA), can significantly enhance its adsorption capacity for this compound. jmaterenvironsci.comresearchgate.net Organo-bentonite modified with an amount equivalent to 100% of its cation exchange capacity (CEC) showed a maximum adsorption capacity 17 times higher than that of natural bentonite. jmaterenvironsci.com

Zeolites, with their porous structures, are another class of materials studied for this compound adsorption. Ultra-stable zeolite Y (USY) and mordenite (B1173385) have demonstrated a rapid capacity to bind phenol and this compound. researchgate.net While USY showed high adsorption, the presence of insulin (B600854) significantly reduced mordenite's adsorption of this compound in one study. researchgate.net Silicalite, another type of zeolite, exhibited a much lower binding capacity for this compound compared to mordenite and USY. researchgate.net

Cyclodextrin-based polymers have also been assessed as sorbent materials for cresols in packed-bed columns. A cyclodextrin-based hydrogel achieved a sorption capacity of 11.6 mg/g for this compound in fixed-column experiments. unav.edu Differences in sorption capacities among cresol isomers on this material were attributed to their differing chemical structures. unav.edu

Magneto chitosan (B1678972) nanoparticles (MCNCs) have been investigated for the removal of organic pollutants, including this compound, from wastewater. chemijournal.com These nanoparticles demonstrated the ability to recover cresols and their derivatives through adsorption. chemijournal.com

Soil flushing, a remediation technology for contaminated soil, can also utilize surfactants to enhance the removal of cresols. Studies have shown that using surfactant solutions like sodium dodecyl sulfate (SDS) and Triton X-100 can significantly increase the removal efficiencies of this compound from contaminated soil, particularly under alkaline conditions. core.ac.uknih.gov The removal efficiency of this compound reached up to 79.6% with SDS and 80.26% with Triton X-100 under optimal conditions in one study. core.ac.uknih.gov

Here is a summary of some adsorption capacities of different materials for this compound:

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Coconut Shell Granular Activated Carbon88.35 tve.gov.ly
Organo-bentonite17x Natural Bentonite Capacity jmaterenvironsci.com
Cyclodextrin-based hydrogel11.6 unav.edu
Zn-Al hydroxide (B78521) (Zn/Al = 0.17)70 taylorandfrancis.com
HZSM-5 (Si/Al = 470) modified8.5 taylorandfrancis.com
Molecularly imprinted material p-MIM-BC7.6 taylorandfrancis.com

Integrated Remediation Technologies for this compound Contamination

While individual remediation techniques like adsorption or biodegradation are effective to some extent, integrated approaches are being explored to achieve higher degradation efficiencies for refractory pollutants like this compound. researchgate.netresearchgate.netresearchgate.net Combining different technologies can leverage their respective advantages and overcome limitations.

One area of research involves coupling biodegradation with other processes. For instance, integrating photocatalysis and biodegradation has shown potential in wastewater treatment for phenolic compounds. researchgate.netnih.gov Although studies often focus on p-cresol, the principles can be applied to this compound. An integrated system combining a photocatalytic reactor and a packed bed biofilm reactor showed significantly higher removal of p-cresol compared to the biofilm reactor alone. nih.gov This suggests that photocatalysis can potentially increase the biodegradability of cresols, making subsequent biological treatment more effective. researchgate.netnih.gov

Advanced oxidation processes (AOPs), such as the UV-Fenton process, can be integrated for the degradation of this compound in wastewater. acs.org The UV-Fenton process utilizes UV irradiation and Fenton's reagent (iron ions and hydrogen peroxide) to generate highly reactive hydroxyl radicals that can break down organic contaminants. acs.org Studies have investigated optimizing parameters like Fe2+ and H2O2 dosage, catalyst quantity, reaction time, pH, and substrate concentration to maximize this compound degradation efficiency using this integrated approach. acs.org Artificial neural networks (ANN) have been successfully employed to model and predict the total organic carbon (TOC) removal rates in the UV-Fenton oxidation of this compound contaminated wastewater, achieving high prediction accuracy. acs.org

Other integrated chemical treatment methods for this compound wastewater include chemical adsorption combined with processes like photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation. researchgate.net Each of these chemical methods has its own advantages and limitations in terms of efficiency, cost, and operational complexity. researchgate.net For example, while chemical adsorption is convenient, its efficiency can be relatively low compared to other methods. researchgate.net Photocatalytic degradation can be highly efficient but is limited by the selection of catalysts and the cost of the light source. researchgate.net

Soil remediation of organochloride-polluted soils, which can include chlorinated cresols like para-chloro-meta-cresol, has also explored integrated chemical oxidation methods. nih.gov Using unactivated peroxymonosulfate (B1194676) (KHSO5) has shown potential in oxidizing a significant percentage of total pollutants in co-contaminated soil. nih.gov

The development of indigenous integrated microwave-ultraviolet (MW-UV) reactors has been explored for the degradation of cresols. niscpr.res.in Studies on p-cresol degradation in such reactors, particularly with the addition of TiO2 (MW-UV-TiO2), have shown enhanced degradation rates compared to UV-TiO2 alone. niscpr.res.in

Environmental Risk Assessment Methodologies for this compound

Environmental risk assessment (ERA) for chemical substances like this compound involves evaluating their potential to cause harm to the environment. The fundamental steps in this process typically include exposure assessment, hazard identification, determination of dose-response relationships, and risk characterization. concawe.eu

Exposure assessment involves determining the concentration of this compound in various environmental compartments such as air, water, and soil. nih.govcdc.govwho.int Hazard identification involves characterizing the inherent properties of this compound that can cause adverse environmental effects. Determining the dose-response relationship establishes the link between the level of exposure and the magnitude of the adverse effect. Risk characterization integrates the exposure and dose-response information to estimate the likelihood and severity of potential environmental harm. concawe.eu

For this compound, environmental monitoring data are used to assess exposure levels. Cresols are widely distributed but their concentrations are generally kept low due to rapid removal rates in most media. cdc.gov However, they can be detected in surface water, groundwater, and soil, particularly in areas impacted by industrial activities or spills. nih.govnih.govcdc.govwho.int Analytical methods are available for monitoring cresols in various environmental media. cdc.govup.pt

In the context of pesticide registration, environmental risk assessments are conducted to ensure that the use of a substance does not pose unreasonable risks to the environment. For this compound and xylenol used in a specific pesticide product with a low volume of use and application method, the U.S. EPA determined that environmental exposure was expected to be very low, resulting in no anticipated threat to wildlife or endangered species. epa.govregulations.govepa.gov Based on this low potential for exposure and ecological risk, further ecological or environmental fate data were not deemed necessary for registration review in this specific case. regulations.govepa.gov

The potential impact of this compound on wastewater treatment systems is also considered in environmental assessments. The concentration causing 50% inhibition of activated sludge respiration rates (I50) for this compound has been reported, providing an indicator of its potential to disrupt biological wastewater treatment processes. who.int

Environmental monitoring protocols exist for determining the concentration of this compound in specific matrices like seawater, often involving techniques such as solid phase extraction combined with high-performance liquid chromatography. up.pt These protocols are important for integrated monitoring and assessment programs that combine chemical measurements with biological effects data to evaluate potential harm to aquatic life. up.pt

Toxicological and Ecotoxicological Investigations of M Cresol

Mammalian Toxicology of m-Cresol

Studies in mammals have investigated the toxic effects of this compound, revealing impacts on various organs, particularly at higher doses. Subchronic toxicity studies have indicated effects on the kidneys, liver, and other organs in rats and mice. epa.gov While this compound does not appear to cause developmental toxicity, reproductive toxicity studies in rats and mice have shown effects on body and organ weights. epa.gov this compound is generally not considered mutagenic and is primarily excreted through urine. epa.gov

Cellular and Molecular Mechanisms of this compound Toxicity

The toxicity of this compound at the cellular and molecular levels involves several mechanisms, including the induction of oxidative stress, activation of apoptosis pathways, effects on cell membranes, and the induction of protein aggregation.

This compound has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. Studies have indicated that this compound can lead to the accumulation of ROS, which can cause damage to lipids, proteins, nucleic acids, and organelles. researchgate.net This oxidative damage is considered a core mechanism mediating cellular injury and dysfunction. For instance, research in fish exposed to this compound demonstrated significant increases in the activity of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD) in gills, liver, and kidney, representing an adaptive response to free radical toxicity. icar.org.in However, elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, were also observed, suggesting that the increased antioxidant enzyme activity was not sufficient to prevent lipid peroxidation in these tissues. icar.org.in

This compound can trigger apoptosis, a process of programmed cell death, through the activation of specific cellular pathways. Studies, including those using zebrafish larvae as a model, have indicated that this compound exposure can induce apoptosis. nih.govnih.gov Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which ultimately lead to the activation of caspases, key enzymes that execute the dismantling of the cell. mdpi.commdpi.comthermofisher.com Research suggests that this compound mediated hepatotoxicity in zebrafish larvae may be induced through the apoptosis pathway. nih.gov

This compound interacts with cell membranes and lipid bilayers, affecting their structure and function. Studies using membrane model systems and living neurons have shown that this compound can affect the lipid bilayer. rsc.orgresearchgate.netresearchgate.netrsc.org this compound appears to have a superficial location within the membrane and shows a preference for liquid ordered cholesterol-sphingolipid-enriched domains, often referred to as lipid rafts. rsc.orgresearchgate.netresearchgate.netrsc.org Atomic force microscopy imaging of supported lipid bilayers revealed that the addition of this compound affects these ordered raft-like nanodomains, leading to a reduction in their area and even their elimination at higher concentrations. researchgate.netresearchgate.net At the cellular level, this compound has been shown to alter neural membrane integrity, leading to a dose-dependent increase in leak conductance in living neurons. rsc.orgrsc.org These interactions with membrane lipids are likely to contribute to the cytotoxic effects of this compound. rsc.orgresearchgate.net

Reproductive and Developmental Toxicity Studies of this compound

Reproductive and developmental toxicity studies have been conducted with this compound. In reproductive and developmental toxicity studies, treatment with this compound through gavage at 450 mg/kg body weight/day was without acute lethality. industrialchemicals.gov.au However, systemic signs of toxicity occurred at lower doses (30 mg/kg body weight/day) than in dietary studies. industrialchemicals.gov.au Reproductive function and the morphology of reproductive tissues were not affected in these studies, even at doses causing overt parental toxicity. industrialchemicals.gov.au The no observed adverse effect level (NOAEL) for fertility was 450 mg/kg body weight/day, while the NOAEL for general toxicity was 30 mg/kg body weight/day. industrialchemicals.gov.au Similarly, no effects on reproductive parameters were observed in a two-generation study in mink. industrialchemicals.gov.au While significantly decreased numbers of live pups per litter and increased cumulative days to litter were observed in CD-1 mice in a continuous breeding protocol study with a mixture of m/p-cresol (B1678582), this occurred only at high doses, with a NOAEL of 1390 mg/kg body weight/day. industrialchemicals.gov.au this compound does not cause developmental toxicity, but causes effects on body and organ weights in reproductive toxicity studies using rats and mice. epa.gov In developmental toxicity studies with this compound in rats and rabbits, no toxic effects on the developing organism were found despite toxic effects on the dams. oecd.org The NOAELs for developmental toxicity were 450 mg/kg body weight for rats and 100 mg/kg body weight for rabbits. oecd.org

Genotoxicity and Mutagenicity Assessments of this compound

Genotoxicity and mutagenicity assessments of this compound have been performed using various test systems. This compound was negative for genotoxicity in various strains of Salmonella typhimurium with or without metabolic activation. nih.gov Exposure to this compound did not increase the frequencies of micronucleated erythrocytes in the peripheral blood erythrocytes of mice in 13-week studies. nih.gov this compound was negative for clastogenic activity in vitro and in vivo. oecd.org While in vitro studies suggest that this compound may have the potential to interact with DNA either directly or indirectly via metabolites, in vivo studies generally show negative results for genotoxicity. oecd.orgindustrialchemicals.gov.au

Carcinogenicity Studies and Tumor Promotion Potential of this compound

Studies have investigated the carcinogenicity and tumor promotion potential of cresols, including this compound. The carcinogenic potential of cresols has not been definitively evaluated. nih.gov However, some studies indicate that cresols may act as tumor promoters in rodents. oecd.orgnih.gov An increased incidence of skin papillomas was observed in mice receiving any of the three cresol (B1669610) isomers by dermal administration following an initial application of a tumor initiator. nih.gov In a 2-year feeding study in rats and mice with a 60:40 mixture of m- and p-cresols, no clear evidence of carcinogenicity was observed under the conditions of the studies. nih.gov An increased incidence of squamous cell papilloma was observed in the forestomach of mice exposed to the m/p-cresol mixture in this study, which may be associated with regenerative changes due to irritation. nih.gov Reports suggesting tumor-promoting activity of cresols have not always been substantiated by scientific studies. epa.gov

Ecotoxicology of this compound

This compound, a methylphenol isomer, is a compound found in various environmental media, including air, water, soil, and biota. canada.ca Its presence can stem from both natural sources, such as the biodegradation of lignin (B12514952) and tannins, and anthropogenic activities, including its use in disinfectants and as a byproduct in various industrial processes. researchgate.net While cresols are naturally present, they are also recognized as environmental organic pollutants due to their potential toxicity to organisms. researchgate.net The ecotoxicological impact of this compound is a subject of ongoing research, focusing on its effects across different environmental compartments and biological levels.

Impact of this compound on Aquatic Organisms (e.g., Zebrafish Larvae)

Studies have investigated the effects of this compound on aquatic organisms, with zebrafish (Danio rerio) larvae serving as a model organism due to their suitability for evaluating the toxicity of various substances, including pesticides. nih.govresearchgate.netresearchgate.net Research indicates that this compound can induce hepatotoxicity and behavioral abnormalities in zebrafish larvae. nih.gov Exposure to this compound has been shown to lead to oxidative stress and apoptosis in these organisms. nih.gov

While specific detailed research findings on the impact of this compound on zebrafish larvae regarding parameters like survival, heart rate, and developmental abnormalities were sought, the provided search results primarily highlight that zebrafish are used as a model to study this compound's hepatotoxicity and behavioral effects linked to oxidative stress and apoptosis. nih.gov Other studies using zebrafish models for different compounds (like pyrazosulfuron-ethyl (B166691) or methylparaben) demonstrate the types of data often collected in such ecotoxicological assessments, including survival rates, hatching rates, heart rate, and the observation of developmental abnormalities such as pericardial edema or bent spines. researchgate.netnih.gov

Acute toxicity studies on aquatic species have shown that this compound is moderately toxic to aquatic bacteria, cyanobacteria (blue-green algae), and protozoa. nih.gov Releases of this compound to water may pose a danger to fish (high toxicity), invertebrates (moderate toxicity), and aquatic plants (moderate toxicity) prior to degradation. lanxess.com The acute toxicity of this compound to young daphnids and embryos has also been evaluated. nih.gov

Effects of this compound on Terrestrial Ecosystems and Soil Microorganisms

This compound is readily biodegradable in soils. lanxess.com However, soil contamination with cresols poses a threat to soil microorganisms, as well as to humans, animals, and plants. mdpi.com The mechanisms of cresol toxicity to microorganisms and the response of soil microbiomes to cresol contamination are areas of study. mdpi.com

Exposure of microorganisms to cresols can alter the structure of their cell membranes, potentially leading to growth inhibition and cell lysis. researchgate.net Despite this, microorganisms also possess a bioremediation potential, capable of participating in the catabolism of cresols under both aerobic and anaerobic conditions. researchgate.net Aerobic degradation typically involves enzymes like monooxygenases and dioxygenases, which initiate the fission of the aromatic ring structure. researchgate.net Under anaerobic conditions, cresol decomposition can occur through mechanisms such as the addition of fumarate (B1241708), hydroxylation, or carboxylation. researchgate.net

Research on o-cresol (B1677501), an isomer with similar properties to this compound, provides some insight into the potential effects on soil microorganisms. Studies have shown that fungi appear to be among the microorganisms most sensitive to o-cresol, while Pseudomonas species are less sensitive and can even be stimulated by phenolic compounds. mdpi.com High levels of o-cresol contamination in soil have been observed to cause a significant reduction in the number of fungi. mdpi.com The effectiveness of microorganisms in degrading cresols is attributed to both their presence in consortia and the capabilities of single strains. researchgate.net Soil enzymes, such as acid phosphatase, alkaline phosphatase, and urease, can serve as sensitive indicators of soil disturbance caused by cresol contamination. mdpi.com

Bioaccumulation and Biotransformation of this compound in Organisms

The potential for this compound to bioaccumulate in organisms is considered low. canada.caoecd.orgsigmaaldrich.com Studies have shown that cresols have low bioaccumulation potential in aquatic organisms. canada.ca Measured bioconcentration factors (BCFs) for this compound in aquatic organisms have been reported, with one study indicating a BCF of 19.9. who.int Another laboratory test on fish obtained a BCF of 20 for this compound, further supporting its low bioaccumulation potential. oecd.org Modelled BCF and bioaccumulation factor (BAF) estimates for cresols generally range from 5.9 to 38.0 L/kg, which are in agreement with empirically derived values. canada.ca

This compound undergoes biotransformation in organisms. canada.ca The primary metabolic pathway for cresols involves conjugation with glucuronic acid and inorganic sulfate (B86663). oecd.orgwho.int In rats, this compound yields m-cresyl sulfate and m-methylanisole. nih.gov Guinea pigs and mice also produce m-methylanisole from this compound. nih.gov In hens, m-cresyl-beta-d-glucuronide is formed. nih.gov These metabolic processes facilitate the elimination of cresols from the body, primarily through renal excretion in the form of conjugates. oecd.orgwho.int Studies on aquatic species, such as Dolly Varden char (Salvelinus malma), have shown that this compound is rapidly taken up and readily eliminated. canada.ca Within 24 hours of an oral dose, a significant portion was excreted via the gill and cloaca, with the remainder primarily found in tissues like the gut, gall bladder, and muscle. canada.ca Investigations into biotransformation and excretion in various freshwater fish species have also shown that both urinary and biliary excretion of the parent compound and metabolites occur. canada.ca The rapid biotransformation and elimination potential of this compound contribute to its low bioaccumulation in aquatic organisms. canada.caresearchgate.net

Here is a table summarizing some bioconcentration data for this compound:

OrganismBioconcentration Factor (BCF)Reference
Aquatic organisms19.9 who.int
Fish20 oecd.org

Ecological Risk Characterization of this compound

The ecological risk characterization of this compound involves assessing its potential to cause adverse effects in the environment. Given its widespread presence from natural and anthropogenic sources, understanding its fate and effects is crucial. canada.caresearchgate.net

Based on available evidence, the potential for environmental exposure to cresols is considered low due to high aerobic biodegradation rates and low bioaccumulation potential. canada.ca While laboratory testing indicates low to moderate toxicity, many aquatic and terrestrial species can effectively metabolize and excrete these substances, which reduces the potential for adverse effects. canada.ca

However, large-scale releases of cresols into waters with limited oxygen exchange could potentially contribute to adverse ecosystem effects through the rapid depletion of dissolved oxygen. canada.ca

Regulatory assessments have considered the environmental risk of this compound. For instance, one assessment concluded that this compound is not expected to pose a significant risk to human health or the environment under normal conditions of anticipated use and if recommended safe use and handling procedures are followed. lanxess.com Another screening assessment considered the low potential for environmental exposure and ecological risk from certain uses of this compound, concluding that significant health risks or adverse effects on non-target organisms, including endangered species, are not expected from that specific use pattern. epa.govregulations.gov The low concentration of this compound in certain end-use products and low treatment rates contribute to the low potential for environmental and ecological exposure in those contexts. regulations.gov

Applications of M Cresol in Advanced Materials and Chemical Synthesis

m-Cresol as a Precursor in Polymer Science

This compound plays a crucial role as a precursor in the synthesis of various polymers, contributing to the development of materials with enhanced properties.

Synthesis of Advanced Resins and Plastics Utilizing this compound

This compound is a key ingredient in the production of synthetic resins, particularly phenolic resins. ncats.iosudanchemical.com It is condensed with formaldehyde (B43269) to form cresol-formaldehyde resins, which are a type of phenolic resin. sudanchemical.comworldresearchersassociations.comnih.gov The presence and proportion of this compound are critical in these mixtures due to its high reactivity compared to other cresol (B1669610) isomers. nih.gov These resins find applications in various areas, including coatings, adhesives, and molding compounds. ncats.ionih.govdatabridgemarketresearch.commarketreportsworld.com

Beyond traditional phenolic resins, this compound is also utilized in the synthesis of more advanced polymer structures like benzoxazines. Benzoxazine monomers derived from this compound, allylamine, and paraformaldehyde have been synthesized, and their polymerization behavior and thermal properties have been investigated. tandfonline.commdpi.com These this compound-based benzoxazines exhibit notable thermal stability and high polymerization enthalpy, making them potential binders in applications such as abrasive composites. mdpi.com

Furthermore, this compound formaldehyde composite resins with mesostructured frameworks have been synthesized through polycondensation with formaldehyde using surfactant templating routes. worldresearchersassociations.com These materials possess high surface area and tunable pore sizes, making them suitable for applications like adsorption. worldresearchersassociations.com

Role of this compound in Secondary Doping of Conducting Polymers (e.g., Polyaniline)

This compound is well-known for its role as a "secondary dopant" in conducting polymers, particularly polyaniline (PANI). semnan.ac.iraip.orgrsc.orgdspacedirect.orgacs.orgresearcher.liferesearchgate.net Secondary doping is a process where an inert substance, like this compound, is applied to a polymer already doped with a primary dopant, inducing significant changes in molecular conformation and properties such as conductivity and crystallinity. researcher.life

When polyaniline is doped with a primary dopant, such as camphorsulfonic acid (CSA), and then processed with this compound, its conductivity can be significantly enhanced. acs.orgresearchgate.net this compound is considered one of the most effective solvents and secondary dopants for PANI. dspacedirect.orgresearchgate.net This effect is attributed to this compound's ability to modify the conformation of the polyaniline chains, increasing the delocalization of charge carriers (polarons and bipolarons) and promoting a more "metallic" state. aip.orgacs.orgresearchgate.net Studies have shown that this compound can increase the conductivity of PANI/CSA films by orders of magnitude compared to films prepared from other solvents like chloroform (B151607). acs.orgresearchgate.net The interaction between this compound and polyaniline involves π-π stacking interactions between the phenyl groups and hydrogen bonding between the hydroxyl group of this compound and the amine groups in the polymer backbone. researchgate.net The acidity of this compound has also been suggested as a factor enhancing electron mobility in PANI. researchgate.netresearchgate.net

Data from research on poly(O-toluidine) (POT), a substituted polyaniline derivative, also highlights the impact of solvents, including this compound, on electrical conductivity. While chloroform and formic acid resulted in higher conductivity in one study, this compound still acted as a secondary dopant, particularly useful for coatings and films where quality is important. semnan.ac.ir

Here is a table summarizing the effect of different solvents on the electrical conductivity of POT-DBSA (Dodecylbenzene sulfonic acid) conducting polymer:

SolventElectrical Conductivity (S/cm)Activation Energy (eV)
Chloroform0.38 x 10⁻¹0.90, 0.85
Formic Acid0.19 x 10⁻¹1.2
Toluene (B28343)Not specified0.97
This compound0.23 x 10⁻⁴1.56, 0.34

This compound in Pharmaceutical Formulations and Biopreservation

This compound is widely used in the pharmaceutical industry, primarily as a preservative in multi-dose injectable formulations. ncats.iorsc.orgresearchgate.netfagronacademy.usrsc.orgmdpi.comresearchgate.netresearchgate.netpharmtech.comnih.gov

This compound as a Preservative in Insulin (B600854) and Vaccine Preparations

This compound is a common antimicrobial preservative in parenteral products, particularly peptide and protein preparations like insulin and vaccines. rsc.orgresearchgate.netfagronacademy.usrsc.orgmdpi.comresearchgate.netresearchgate.netpharmtech.com It is frequently used in insulin formulations, often in combination with phenol (B47542), to stabilize insulin in its hexameric form and prevent denaturation and degradation, while also maintaining sterility. mdpi.comresearchgate.netresearchgate.netepo.org Concentrations of this compound in pharmaceutical formulations can be up to 30 millimolar. rsc.orgresearchgate.netrsc.org In licensed peptide or protein products, this compound has been noted as the most common single-agent preservative. fagronacademy.us

Mechanism of this compound Antimicrobial Activity

The exact mechanism by which this compound exerts its antimicrobial activity is not fully understood, but it is believed to primarily involve the disruption of bacterial cell membranes. cvpharmacy.indrugbank.comresearchgate.net Phenolic germicides, including cresols, are thought to cause physical damage to the osmotic barrier of bacterial cell membranes, leading to the leakage of essential cytoplasmic constituents. drugbank.comresearchgate.net This disruption can also involve the uncoupling of cytoplasmic processes. drugbank.com this compound is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. fagronacademy.usnih.govcvpharmacy.inmultichemindia.comwikipedia.org While effective against vegetative bacteria, phenolic derivatives like this compound are generally not effective against bacterial spores due to their protective structure. nih.gov

Studies have shown that this compound can kill bacteria like Escherichia coli and Staphylococcus aureus under metabolically active conditions, even at relatively low concentrations. researchgate.net The antimicrobial efficacy of preservatives like this compound can be influenced by the presence of other components in the formulation, such as peptides or proteins, which can lead to the adsorption of the preservative and a reduction in its free concentration. mdpi.comrero.ch

Stability and Efficacy of this compound in Biopharmaceutical Products

The stability and efficacy of this compound as a preservative in biopharmaceutical products, particularly protein and peptide formulations, are critical considerations. This compound's efficacy depends on its free concentration in the solution. mdpi.com Binding of this compound to other formulation components or adsorption by packaging materials can reduce its effective concentration and thus its antimicrobial activity. mdpi.com

Despite the potential for aggregation, this compound remains a widely used preservative due to its broad-spectrum antimicrobial activity and its ability to stabilize certain protein structures, such as the hexameric form of insulin. researchgate.net Careful formulation development is necessary to balance the antimicrobial efficacy of this compound with the stability of the protein or peptide therapeutic. ku.dknih.govacs.org Factors such as the concentration of the protein, the presence of other excipients (like surfactants), and the storage conditions can influence the interaction between this compound and the biopharmaceutical product. researchgate.netrero.chroyalsocietypublishing.org

Here is a table summarizing the effect of this compound on peptide oligomerization and preservative efficacy:

PreservativeEffect on Peptide Oligomerization (Increase in size)Effect on Antimicrobial Efficacy (with increasing peptide concentration)Proposed Mechanism for Reduced Efficacy
This compoundSignificant increaseDecreasedAdsorption on oligomeric peptides
PhenolLess significant increaseDecreasedAdsorption on oligomeric peptides
Benzyl AlcoholLeast significant increaseDecreasedAdsorption on oligomeric peptides

Note: Data extracted and interpreted from search result rero.ch.

This compound in the Synthesis of Agrochemicals

The agrochemical sector represents a significant area of application for this compound, accounting for approximately 30% of its consumption. wikipedia.org It is utilized as a key intermediate in the synthesis of various pesticides, including insecticides and herbicides. wikipedia.org

This compound as an Intermediate for Pesticides (e.g., Fenitrothion (B1672510), Fenthion)

This compound is an important precursor in the manufacturing of organophosphate insecticides such as Fenitrothion and Fenthion. wikipedia.orgwikipedia.orgfishersci.nonih.gov

The synthesis of Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) often involves the nitration of this compound to produce 3-methyl-4-nitrophenol, which acts as a critical intermediate. fishersci.co.ukuni.lu One method describes the preparation of technical Fenitrothion from 3-methyl-4-nitrophenol. fishersci.co.uk Another approach involves using sodium 4-nitro-m-cresol and methyl chloride as raw materials in a catalytic aqueous-phase synthesis. fishersci.ca

Fenthion (O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate) is another insecticide derived from this compound. wikipedia.orgfishersci.nonih.govmdpi.com Its synthesis can be achieved through the condensation of 4-methylmercapto-m-cresol and dimethyl phosphorochloridothionate. mdpi.com

This compound in Fine Chemical and Flavor Production

This compound also plays a vital role in the production of fine chemicals and flavor compounds, contributing to approximately 10% of the global supply for the fragrance industry alone. wikipedia.org

Synthesis of Flavor Compounds (e.g., Thymol)

Thymol (B1683141) (2-isopropyl-5-methylphenol), a compound with a characteristic aromatic odor found in thyme oil, is synthesized using this compound as a starting material. wikipedia.orgwikipedia.orgfishersci.no The synthesis of Thymol from this compound typically involves an alkylation reaction. For instance, Thymol can be prepared by the reaction of this compound with propene at elevated temperatures and pressure using wide- and medium-pored zeolites as heterogeneous catalysts. Another method involves the reaction of this compound with isopropanol (B130326) in the presence of an acid catalyst, which can be enhanced by microwave radiation. Research has explored the use of various catalysts, including carbonized sulfonic acid resin and mesoporous Zn–Al–MCM-41 catalysts, for the vapor phase alkylation of this compound with isopropyl alcohol or isopropyl acetate (B1210297) to produce Thymol with high selectivity.

Advanced Analytical Methodologies for M Cresol Quantification and Characterization

Chromatographic Techniques for m-Cresol Analysis

Chromatography, a cornerstone of separation science, provides robust methodologies for the quantification of this compound. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for this purpose.

Gas chromatography (GC) is a powerful and widely used technique for the quantification of this compound, especially due to its high resolution and sensitivity. researchgate.net The separation of cresol (B1669610) isomers, which often co-exist in environmental and biological samples, is a critical challenge that GC methodologies effectively address. nih.gov

Successful quantification of this compound by GC often involves a derivatization step to improve the volatility and chromatographic behavior of the analyte. nih.gov Silylation, for instance, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group of this compound into a less polar trimethylsilyl (B98337) ether. nih.govwiley.com This derivatization allows for sharp, symmetrical peaks and enables the separation of this compound from its isomers, o-cresol (B1677501) and p-cresol (B1678582), which might otherwise co-elute. wiley.com

Capillary columns with various stationary phases are employed for the separation. A common choice is a non-polar or medium-polarity column, such as one with a 5% phenyl-95% methylpolysiloxane stationary phase (e.g., DB-5 or HP-5). wiley.comgoogle.com The selection of the appropriate column and temperature programming is crucial for achieving baseline separation of the isomers. wiley.com For instance, a temperature program might start at 80°C, ramp to 110°C, and then increase more rapidly to 260°C to ensure efficient elution and separation. wiley.com

Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov GC-FID provides excellent sensitivity for quantifying this compound, while GC-MS offers the added advantage of mass spectral data, which confirms the identity of the compound based on its unique fragmentation pattern. nih.govnih.gov The mass spectrum of derivatized this compound exhibits characteristic ions that are used for its identification and quantification. researchgate.net

For analyzing this compound in complex matrices like urine or water, sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are often necessary to isolate and concentrate the analyte before GC analysis. researchgate.netnih.gov These methods help to remove interfering substances and enhance the detection limits of the assay. researchgate.netnih.gov For example, a headspace SPME method has been developed for the analysis of cresol isomers in aqueous solutions, achieving detection limits in the low µg/L range. researchgate.net

Table 1: Exemplary GC Conditions for m-Cresol Analysis

ParameterCondition 1Condition 2
Column SLB®-IL60i, 30 m x 0.25 mm I.D., 0.20 μmAgilent HP-5ms, 30 m × 0.25 mm × 0.25 µm
Oven Temperature 160 °C (isothermal)80 °C (2 min), then 3 °C/min to 110 °C, then 25 °C/min to 260 °C (hold 5 min)
Injector Temperature 280 °CNot specified
Detector Mass Spectrometer (MSD)Mass Spectrometer (MS)
Carrier Gas Helium, 27 cm/secHelium, 1.0 mL/min
Injection 1 μL, 100:1 splitNot specified
Derivatization NoneSilylation with MSTFA
Reference sigmaaldrich.com wiley.com

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC for the quantification of this compound, particularly for samples that are not readily volatilized or when derivatization is to be avoided. nih.gov

Reversed-phase HPLC is the most common mode used for this compound analysis. In this technique, a non-polar stationary phase, such as C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A significant challenge in the HPLC analysis of cresols is the separation of the three isomers (ortho, meta, and para), which have very similar polarities and chromatographic behaviors. To overcome this, specialized stationary phases or mobile phase additives can be employed. For instance, the use of β-cyclodextrin as a mobile phase additive or bonded to the stationary phase has been shown to improve the resolution of cresol isomers. researchgate.net The cyclodextrin (B1172386) cavity can form inclusion complexes with the cresol isomers, and subtle differences in the stability of these complexes lead to their chromatographic separation. researchgate.net

Detection in HPLC is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of this compound absorbs UV light. The wavelength of maximum absorbance for this compound is typically around 270-280 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be used. researchgate.net this compound exhibits native fluorescence, and by selecting appropriate excitation and emission wavelengths (e.g., excitation at 275 nm and emission at 300 nm), very low detection limits in the µg/L range can be achieved. researchgate.net

Sample preparation for HPLC analysis often involves solid-phase extraction (SPE) to clean up the sample and concentrate the this compound. This is particularly important for complex matrices like environmental water samples or biological fluids.

Table 2: HPLC Method Parameters for Cresol Isomer Separation

ParameterDescription
Technique Reversed-phase High-Performance Liquid Chromatography
Stationary Phase β-cyclodextrin bonded phase or C18 with β-cyclodextrin in mobile phase
Mobile Phase Mixture of water and an organic modifier (e.g., acetonitrile, methanol)
Detector Fluorimetric Detector
Excitation Wavelength 275 nm
Emission Wavelength 300 nm
Benefit Achieves good resolution of cresol isomers and allows for low detection and quantification limits (µg/L range)
Reference researchgate.net

Spectroscopic Techniques for this compound Characterization

Spectroscopic techniques are indispensable for the structural characterization of this compound and its derivatives. These methods provide detailed information about the molecular vibrations, electronic transitions, and functional groups present in the molecule.

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique chemical fingerprint. This technique is particularly useful for differentiating between the structural isomers of cresol, including this compound.

The Raman spectrum of this compound is characterized by a series of distinct peaks corresponding to specific molecular vibrations. For instance, the C-C stretching vibrations of the aromatic ring, the C-H bending modes, and the C-O stretching of the phenolic group all give rise to characteristic Raman bands. The exact positions and relative intensities of these bands are highly sensitive to the substitution pattern on the benzene (B151609) ring.

The key to differentiating this compound from its isomers, o-cresol and p-cresol, lies in the subtle but significant differences in their Raman spectra. These differences arise from the distinct molecular symmetries and vibrational couplings in each isomer. For example, the positions of the ring breathing modes and the C-H out-of-plane bending vibrations can vary measurably between the three isomers, allowing for their unambiguous identification.

Advanced Raman techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), can be employed to enhance the Raman signal of this compound, enabling its detection at very low concentrations. This is achieved by adsorbing the this compound molecules onto a nanostructured metallic surface, which amplifies the Raman scattering intensity by several orders of magnitude.

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and is highly valuable for studying the metabolism of this compound. When this compound is metabolized, its chemical structure is altered, leading to the formation of new functional groups that can be readily detected by FT-IR.

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The broad absorption band in the region of 3200-3600 cm⁻¹ is due to the O-H stretching of the hydroxyl group. The sharp peaks in the 3000-3100 cm⁻¹ region are attributed to the C-H stretching of the aromatic ring, while the C-H stretching of the methyl group appears around 2850-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ range, and the C-O stretching and O-H bending vibrations are typically observed in the 1150-1350 cm⁻¹ region.

When this compound undergoes metabolic transformation, such as hydroxylation or conjugation, new absorption bands will appear in the FT-IR spectrum of the metabolites. For example, if a second hydroxyl group is added to the aromatic ring, the O-H stretching band may become broader and more intense. The formation of a glucuronide or sulfate (B86663) conjugate will introduce new characteristic bands corresponding to the functional groups of the conjugating agent. By comparing the FT-IR spectrum of the parent this compound with those of its metabolites, it is possible to identify the structural changes that have occurred during metabolism.

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. For this compound, this technique provides information about the electronic transitions within the molecule, particularly those involving the π-electrons of the aromatic ring.

The UV-Vis spectrum of this compound in a non-polar solvent typically shows two main absorption bands. The first, more intense band, known as the E2-band, appears at a shorter wavelength (around 210-220 nm) and is due to a π → π* transition of the benzene ring. The second, less intense band, called the B-band, is observed at a longer wavelength (around 270-280 nm) and also arises from a π → π* transition, but one that is forbidden by symmetry rules in benzene and becomes allowed due to the presence of the substituents (-OH and -CH₃).

The position and intensity of these absorption bands can be influenced by the solvent polarity and pH. In a more polar solvent, the bands may undergo a slight shift in wavelength (solvatochromism). Changes in pH will affect the ionization state of the phenolic hydroxyl group. In basic solutions, the hydroxyl group is deprotonated to form the phenoxide ion. This results in a bathochromic shift (a shift to longer wavelengths) of the B-band, as the phenoxide ion is a stronger electron-donating group than the hydroxyl group, which facilitates the electronic transition. This property can be utilized for the quantification of this compound in solutions of known pH.

Mass Spectrometry Coupled Techniques for this compound Degradation Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying volatile and semi-volatile degradation products. nih.govnih.gov In studies involving the electrochemical degradation and other advanced oxidation processes of this compound, GC-MS analysis has been instrumental in identifying a variety of aromatic and aliphatic intermediates. nih.gov For example, the degradation process can involve the formation of hydroxylated derivatives of this compound, followed by ring-opening to produce various organic acids. mdpi.com

High-performance liquid chromatography (HPLC) coupled with MS (LC-MS), particularly with tandem mass spectrometry (MS/MS), provides a robust method for analyzing a wider range of compounds, including those that are less volatile or thermally labile. researchgate.netirsst.qc.casemanticscholar.org This technique is essential for characterizing the full spectrum of degradation products. nih.govnih.gov The use of advanced LC-MS/MS methods allows for the sensitive and selective quantification of this compound and its metabolites in various complex matrices. researchgate.netnih.govnih.gov

A proposed pathway for the degradation of this compound suggests the initial formation of hydroxylated aromatic compounds, which subsequently undergo ring cleavage to form smaller organic acids like maleic and oxalic acid, and ultimately mineralize to carbon dioxide and water. mdpi.com

The following interactive data table summarizes some of the degradation products of this compound that have been identified using mass spectrometry coupled techniques.

Degradation ProductAnalytical Technique
2-Methyl-1,4-benzoquinoneGC-MS researchgate.net
Maleic acidHPLC/MS mdpi.com
Oxalic acidHPLC/MS mdpi.com

Electrochemical Methods for this compound Detection and Degradation

Electrochemical methods offer a versatile and sensitive platform for both the detection and degradation of this compound. ingentaconnect.comresearchgate.net These techniques are based on the electrochemical reactions of this compound at an electrode surface, providing rapid and often cost-effective analytical solutions. mdpi.com

For the detection of this compound, various electrochemical techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry are employed. The choice of electrode material is crucial, with modified electrodes, such as those based on carbon paste modified with zeolites or composite materials, demonstrating enhanced sensitivity and selectivity. researchgate.net These methods can achieve low detection limits, making them suitable for environmental monitoring. researchgate.netnih.gov

Electrochemical degradation, or electro-oxidation, is an effective method for the complete mineralization of this compound. nih.govresearchgate.net This process typically involves the generation of powerful oxidizing species, such as hydroxyl radicals, at the anode surface. nih.gov Boron-doped diamond (BDD) anodes have been shown to be particularly effective for the mineralization of this compound, with the degradation kinetics often following a pseudo-first-order model. ingentaconnect.com The efficiency of the degradation process is influenced by factors such as the anode material, current density, and pH of the solution. researchgate.net

Below is an interactive data table summarizing the applications of various electrochemical techniques for this compound.

Electrochemical TechniqueApplicationKey Features
Cyclic VoltammetryDetectionProvides information on the electrochemical behavior of this compound. researchgate.net
Differential Pulse VoltammetryDetectionOffers high sensitivity for quantitative analysis. researchgate.net
AmperometryDetectionSuitable for continuous monitoring applications. researchgate.net
Electrochemical OxidationDegradationCan lead to complete mineralization of this compound. nih.govingentaconnect.com

Advanced Sensor Development for this compound Monitoring

The development of advanced sensors for the rapid, selective, and sensitive monitoring of this compound is an active area of research, driven by the need for real-time environmental and industrial process monitoring. amphenol-sensors.comadvancedsensors.co.uk These sensors often employ novel materials and recognition elements to achieve enhanced performance. nih.govmdpi.com

Electrochemical sensors, including those based on molecularly imprinted polymers (MIPs), have shown great promise for the selective detection of cresol isomers. rsc.orgnih.gov For instance, a molecularly imprinted electrochemical sensor based on a composite of graphene oxide, a zeolitic imidazolate framework, and silver nanoparticles has been developed for the highly selective detection of p-cresol. rsc.orgnih.gov Another approach involves the use of a nanopolymer film of this compound on a platinum electrode for the potentiometric detection of lead ions, demonstrating the versatility of cresol-based polymers in sensor applications. researchgate.net

Biosensors represent another important class of advanced sensors for phenolic compounds. nih.govdoaj.org These devices often utilize enzymes such as laccase or tyrosinase immobilized on an electrode. scielo.br The enzyme catalyzes the oxidation of this compound, and the resulting electrochemical signal is proportional to its concentration. These biosensors can offer high selectivity and sensitivity for the detection of various phenolic compounds. doaj.orgscielo.br

Optical sensing methods, including those based on fluorescence and colorimetry, are also being explored for this compound detection. semanticscholar.orgnih.gov For example, a nanosurface molecularly imprinted polyacrylamide nanoprobe has been developed for pH sensing, which could potentially be adapted for the detection of phenolic compounds like cresol red. acs.org

The following interactive data table provides an overview of different types of advanced sensors for this compound monitoring.

Sensor TypeRecognition ElementTransduction Method
Electrochemical SensorMolecularly Imprinted PolymerVoltammetry/Amperometry rsc.orgnih.gov
Potentiometric SensorThis compound Nanopolymer FilmPotentiometry researchgate.net
Enzymatic BiosensorLaccase/TyrosinaseAmperometry scielo.br
Optical SensorMolecularly Imprinted PolymerResonance Rayleigh Scattering acs.org

Occupational Exposure and Risk Management of M Cresol

Occupational Exposure Pathways and Levels of m-Cresol

Occupational exposure to this compound can occur through several pathways, primarily inhalation of its vapor and dermal contact itcilo.orginchem.org. Potential for exposure exists during various stages, including manufacturing, transloading, transfers to storage, and sampling operations where the chemical is used as an intermediate lanxess.com. Workers handling commercial or industrial products containing this compound as an ingredient may also experience exposure, albeit at lower concentrations lanxess.com. Facilities utilizing this compound in closed manufacturing processes with trained personnel generally present a lower potential for exposure lanxess.com.

While specific comprehensive data on occupational exposure levels of this compound alone are not extensively detailed in the provided sources, general occupational exposure levels for cresols (including isomers) have been reported. Occupational exposure levels in air as high as 5.0 mg/m³ have been reported for cresols who.int.

Biomonitoring of this compound Exposure

Biomonitoring plays a role in assessing occupational exposure to this compound. Cresols, including this compound, are absorbed across the respiratory and gastrointestinal tracts and through the skin inchem.orgwho.int. This compound is also a minor urinary metabolite of toluene (B28343) nih.gov.

Analytical methods have been developed for the detection of cresol (B1669610) isomers in workplace air and biological samples like urine inchem.org. NIOSH method 2001 is suitable for measuring total cresol isomers in air, involving adsorption to silica (B1680970) gel, desorption, and gas chromatography with flame ionization detection (GC-FID) inchem.org. For biological monitoring, NIOSH method 8305 includes acid hydrolysis and diethyl ether extraction, followed by GC-FID analysis, and is suitable for measuring phenol (B47542) and p-cresol (B1678582) in urine, useful for screening workers exposed to phenol, benzene (B151609), and p-cresol inchem.org.

More recent methods for biomonitoring of cresols in urine have utilized techniques like Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC/MS) or GC-FID for increased sensitivity and selectivity symbiosisonlinepublishing.comscielo.br. These methods often require prior hydrolysis of urinary conjugates scielo.br. Studies have shown that there can be differences in o- and this compound excretion between non-smokers and smokers, which can be a consideration in biomonitoring researchgate.net.

Occupational Health Standards and Guidelines for this compound

Occupational exposure limits (OELs) are established to protect workers from potential harmful effects of chemicals in the workplace ecetoc.org. Various organizations and regulatory bodies have set guidelines for cresols, including this compound.

The National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) for cresol (o, m, p isomers) is a TWA of 2.3 ppm (10 mg/m³) nih.govcdc.govosha.gov. The Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) for cresol is a TWA of 5 ppm (22 mg/m³) with a skin notation nih.govcdc.govosha.govcdc.gov. The American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Value (TLV) for cresol (all isomers) is a TWA of 20 mg/m³ (inhalable fraction and vapor) with a skin notation, and it is classified as A4 (not classifiable as a human carcinogen) inchem.orgnih.govosha.gov. The Immediately Dangerous to Life or Health (IDLH) concentration for cresol is 250 ppm nih.govcdc.govscribd.com.

These standards serve as critical reference points for implementing control strategies in occupational settings ecetoc.orgcdc.gov.

Here is a summary of some occupational exposure limits for cresols (including this compound):

OrganizationLimit TypeValueNotesSource
NIOSHREL TWA2.3 ppm (10 mg/m³) nih.govcdc.govosha.gov
OSHAPEL TWA5 ppm (22 mg/m³)Skin notation nih.govcdc.govosha.govcdc.gov
ACGIHTLV TWA20 mg/m³ (inhalable fraction and vapor)Skin notation, A4 (not classifiable as a human carcinogen) inchem.orgnih.govosha.gov
NIOSHIDLH250 ppm nih.govcdc.govscribd.com

Risk Mitigation and Control Strategies for this compound Exposure

Effective risk management and control strategies are essential to minimize occupational exposure to this compound. These strategies typically involve a combination of engineering controls, administrative controls, and personal protective equipment (PPE) epa.govcarlroth.com.

Engineering measures include ensuring adequate ventilation, especially in confined areas, and using closed systems in operations where vapor or mist concentrations are expected lanxess.cominchem.orgscribd.com. Minimizing manual processes and work tasks through automation can also help reduce exposure industrialchemicals.gov.au.

Administrative controls encompass implementing proper handling procedures, providing employee training on potential hazards, and establishing work procedures that minimize splashes and spills lanxess.comindustrialchemicals.gov.au. Regular cleaning of equipment and work areas is also important industrialchemicals.gov.au.

Personal protective equipment is crucial for preventing direct contact. This includes wearing appropriate protective gloves and clothing to prevent skin exposure, and using safety goggles or eye protection in combination with breathing protection to prevent eye contact lanxess.cominchem.orgcdc.govscribd.com. Respiratory protection, such as NIOSH approved air-purifying organic vapor respirators or emergency self-contained breathing apparatus, is recommended when exposure limits are exceeded or potential for inhalation exists lanxess.comcdc.govscribd.com.

Other important measures include keeping away from sources of ignition due to this compound's flammability and taking precautionary measures against static discharge lanxess.comitcilo.orginchem.orgcarlroth.com. Proper storage in cool, dry, and well-ventilated areas, separated from incompatible materials like strong oxidants, is also necessary itcilo.orginchem.orgcarlroth.com. In case of spills, containing the liquid with inert absorbent material and preventing it from entering drains or sewers is critical itcilo.orgcarlroth.com.

The NIOSH occupational exposure banding process can be a useful tool for informing risk management decisions for chemicals, including those that may not have explicit OELs cdc.gov.

Future Research Directions and Emerging Applications of M Cresol

Exploration of Novel m-Cresol Derivatives for Targeted Applications

The inherent reactivity of the phenolic ring and the methyl group in this compound makes it a versatile precursor for a wide array of derivatives with specialized functions. While it is already a key component in the synthesis of pharmaceuticals, agrochemicals, and antioxidants, ongoing research is focused on creating novel molecules with enhanced or entirely new properties. srujanee.inhdinresearch.comechemi.comwikipedia.org

Key areas of exploration include:

Pharmaceuticals: Researchers are exploring new derivatives beyond established compounds like amylmetacresol (antiseptic) and tolimidone. wikipedia.org The focus is on synthesizing molecules with higher efficacy and specificity for various therapeutic targets.

Agrochemicals: this compound is a building block for potent pesticides like fenitrothion (B1672510) and fenthion. hdinresearch.comwikipedia.org Future research aims to develop next-generation pesticides that are more biodegradable and target specific pests, reducing off-target effects.

Advanced Polymers and Materials: this compound is used as a solvent for polymers like polyaniline to enhance their properties. wikipedia.org New research is investigating the incorporation of this compound-derived moieties into polymer backbones to create materials with tailored thermal, mechanical, and electronic properties. For instance, a novel organic nonlinear optical (NLO) material has been synthesized using this compound and hexamine, demonstrating its potential in advanced optical applications. researchgate.net

Flavors and Fragrances: As a precursor to thymol (B1683141) and menthol, this compound plays a significant role in the fragrance industry. hdinresearch.comechemi.com Research into novel alkylation and cyclization reactions could lead to a broader palette of aroma compounds. A novel route to synthesize thymol from this compound using a γ-alumina catalyst has been established, showing high selectivity. researchgate.net

The table below summarizes some established and emerging derivatives of this compound and their applications.

Derivative ClassSpecific Compound ExampleTargeted Application
Pharmaceuticals AmylmetacresolAntiseptic
BevantololBeta blocker
TolimidoneAntipsychotic/Tranquilizer
Agrochemicals FenitrothionInsecticide
FlumioxazinHerbicide
Disinfectants Chloro-m-cresolHousehold disinfectant
Antioxidants 2,6-Di-tert-butyl-4-methylphenol (BHT)Food and industrial antioxidant
Advanced Materials Hexamine: this compound (1:2)Nonlinear Optical (NLO) material
Vitamins 2,3,6-TrimethylphenolIntermediate for Vitamin E synthesis

Sustainable Synthesis Routes for this compound

Traditionally, this compound is produced by extraction from coal tar or through multi-step chemical syntheses, such as the cymene-cresol process. wikipedia.org These methods often involve harsh conditions, hazardous chemicals, and significant energy consumption. Consequently, a major thrust of current research is the development of "green" and sustainable synthesis routes. chemistryjournals.net

Emerging sustainable strategies include:

Biocatalysis and Microbial Synthesis: A promising frontier is the use of genetically engineered microorganisms to produce this compound from renewable feedstocks. Researchers have successfully engineered metabolic pathways in microbes like Saccharomyces cerevisiae and Aspergillus nidulans to synthesize this compound. researchgate.net For example, modified A. nidulans has been shown to produce gram-per-liter titers of this compound from starch. researchgate.net This approach avoids harsh chemical reagents and reduces reliance on fossil fuels.

Catalytic Conversion of Renewable Feedstocks: Research is underway to develop catalytic processes that can convert biomass-derived platform molecules into aromatic compounds like this compound. This involves designing highly selective and robust catalysts that can operate under mild conditions.

The table below compares traditional and emerging synthesis routes for this compound.

Synthesis RouteDescriptionAdvantagesChallenges
Coal Tar Extraction Fractional distillation of coal tar, a byproduct of coke production. wikipedia.orgbetterchemtech.comUtilizes an industrial byproduct.Energy-intensive; co-produces many impurities; declining source. betterchemtech.com
Cymene-Cresol Process Alkylation of toluene (B28343) with propylene, followed by oxidative dealkylation. wikipedia.orgProduces specific isomers.Multi-step process; uses petroleum-based feedstock.
Microbial Synthesis Fermentation of renewable feedstocks (e.g., starch) by genetically engineered microbes. researchgate.netSustainable; uses renewable resources; mild reaction conditions.Low titers and yields; requires extensive metabolic engineering. researchgate.net

Advanced Bioremediation Strategies for this compound Contamination

The presence of this compound in industrial wastewater and soil poses environmental risks. Bioremediation, which uses microorganisms to break down pollutants, is an environmentally friendly and cost-effective cleanup strategy. tandfonline.com Research is now focused on enhancing the efficiency and robustness of these biological processes.

Advanced strategies being investigated include:

Myco-remediation: This approach utilizes fungi, particularly white-rot fungi, which produce powerful extracellular enzymes capable of degrading complex organic pollutants like this compound. tandfonline.com

Bioaugmentation: This involves introducing specialized, pre-selected microbial strains or consortia with high this compound degradation capabilities into a contaminated site to supplement the indigenous microbial population. tandfonline.com

Engineered Bioremediation Systems: The development of advanced bioreactors and techniques like bioventing (injecting air to stimulate aerobic microbes) and biosparging can optimize conditions for microbial activity. nih.govnih.gov

Synthetic Biology Approaches: Modern genetic engineering tools, such as CRISPR-Cas, are being used to develop "designer microbes" with enhanced degradation pathways and tolerance to high concentrations of this compound. nih.gov For instance, Pseudomonas putida KT2440 has been engineered to convert cresol (B1669610) isomers into valuable methyl muconic acids. rsc.org

The efficiency of different remediation techniques is summarized in the table below.

Remediation TechniqueTypical Removal EfficiencyMechanism
Adsorption (e.g., Activated Carbon) 80% - 95%Physical or chemical binding to a solid surface. chem-iso.com
Biodegradation 80% - 95%Microbial breakdown into simpler, non-toxic compounds. chem-iso.com
Advanced Oxidation Processes (AOPs) 90% - 100%Generation of highly reactive hydroxyl radicals to destroy the molecule. chem-iso.com

Understanding Complex Biological Interactions of this compound at the System Level

While this compound is widely used, particularly as a preservative in pharmaceutical formulations like insulin (B600854), its interactions with biological systems are complex and not fully understood. rsc.org A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, is crucial for a holistic understanding of its effects. researchgate.net

Key research questions at the system level include:

Mechanism of Protein Aggregation: this compound is known to induce the aggregation of some proteins, which is a concern for injectable drug formulations. nih.gov Studies using model proteins like cytochrome c have shown that this compound can induce aggregation by populating partially unfolded intermediates rather than causing global unfolding. nih.gov Future research will use advanced spectroscopic and proteomic techniques to map these interactions across a wider range of therapeutic proteins.

Membrane Interactions: Research indicates that this compound interacts with and affects the lipid bilayer of cell membranes. rsc.org It shows a preference for liquid-ordered, cholesterol-rich domains (lipid rafts), which are critical for cell signaling. Understanding how this affects cellular function at a systems level is a key area of investigation. rsc.org

Cellular Response Pathways: When a cell is exposed to this compound, multiple signaling and stress-response pathways are likely activated. Transcriptomics and metabolomics can be used to identify which genes and metabolic pathways are altered, providing a comprehensive picture of the cell's response to this compound exposure. researchgate.net This is crucial for understanding its preservative action and potential cytotoxicity. rsc.org

Integration of Computational Chemistry and Experimental Studies for this compound Research

The synergy between computational chemistry and experimental work is accelerating research on this compound. nih.gov Computational models provide insights that can be difficult to obtain through experiments alone, guiding experimental design and helping to interpret results. nih.govweizmann.ac.il

This integrated approach is being applied in several areas:

Molecular Modeling of Biological Interactions: Computational methods like molecular docking and molecular dynamics simulations are used to predict how this compound binds to proteins and interacts with cell membranes. These simulations can reveal the specific amino acid residues involved in protein destabilization or the precise location and orientation of this compound within a lipid bilayer.

Designing Novel Derivatives: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the properties (e.g., reactivity, electronic structure, spectral characteristics) of new, hypothetical this compound derivatives. elixirpublishers.com This allows for the in silico screening of potential candidates for specific applications before undertaking costly and time-consuming laboratory synthesis.

Elucidating Reaction Mechanisms: Computational chemistry is instrumental in mapping out the reaction pathways for the synthesis of this compound and its derivatives. weizmann.ac.il It can help identify transition states, calculate activation energies, and optimize reaction conditions for higher yields and selectivity, complementing experimental kinetic studies.

This powerful combination of computational and experimental techniques provides a detailed, atomic-level understanding that is essential for advancing the science and application of this compound. nih.gov

Q & A

Q. How can m-cresol content in cresylic acid mixtures be quantitatively determined for industrial research?

The ISO/R 1911:1971 standard outlines a method using urea complexation:

  • Dehydrate the sample and mix with excess urea.
  • Measure the crystallizing point of the this compound-urea complex.
  • The method is valid for cresylic acid containing 35–60% this compound (w/w), ≤5% phenol, and ≤35% o-cresol, with distillation ranges verified per ISO/R 1906 .
  • Key parameters : Crystallization temperature accuracy (±0.1°C) and sample purity validation via GC (≥99% area%) .

Q. What experimental precautions are critical when handling this compound in laboratory settings?

this compound exhibits acute toxicity (rat oral LD50 = 242 mg/kg) and corrosivity. Safety protocols include:

  • Use of PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure.
  • Storage in dark, airtight containers at 2–30°C to prevent oxidation and darkening.
  • Neutralization of spills with NaHCO3 and disposal via approved phenolic waste protocols .

Q. How can this compound derivatives (e.g., 4,7-dimethylcoumarin) be synthesized for pharmaceutical studies?

  • Use this compound as a starting material in acid-catalyzed reactions (e.g., condensation with formaldehyde or alkylation with isopropanol).
  • Optimize catalyst choice (e.g., H2SO4 or zeolites) and reaction temperature (80–120°C) to control regioselectivity and minimize byproducts .

Q. What biomarkers indicate occupational exposure to this compound in toxicological studies?

  • Monitor urinary levels of this compound, o-cresol, and p-cresol as metabolites of toluene exposure.
  • Use GC-MS or HPLC with detection limits ≤0.1 µg/L for accurate quantification .

Q. How does this compound affect human cell viability in biomedical research?

  • Cytotoxicity assays (e.g., MTT on dental pulp cells) show this compound reduces viability at ≥100 µM via membrane permeability alteration.
  • Dose-response curves (IC50 ~50 µM) correlate with oxidative stress markers (ROS, glutathione depletion) .

Advanced Research Questions

Q. What kinetic models describe this compound biodegradation by Lysinibacillus cresolivorans in bioremediation?

  • Zero-order kinetics dominate post-lag phase (rate = 12–18.7 mg·L⁻¹·h⁻¹).
  • Lag periods increase exponentially with initial concentration (2–30 hr for 54–529 mg/L).
  • Key parameters : Biomass yield (0.28 g/g) and substrate inhibition constants (Ki = 380 mg/L) .

Q. How do ionic liquids (ILs) improve this compound separation from coal tar mixtures?

  • Propylamine-based ILs (e.g., [PA][FA]) achieve 97.8% separation efficiency via hydrogen bonding.
  • Molecular dynamics (MD) simulations reveal anion-driven interactions (electrostatic energy = −120 kJ/mol) and π-π stacking with this compound’s aromatic ring .

Q. What enzymatic pathways enable anaerobic this compound degradation in sulfate-reducing bacteria?

  • Desulfotomaculum sp. strain Groll oxidizes the methyl group to 3-hydroxybenzoic acid, bypassing carboxylation.
  • Metabolite tracking : Detect intermediates (3-hydroxybenzaldehyde, benzoic acid) via LC-MS and monitor sulfate reduction stoichiometry (1:7 molar ratio) .

Q. How does this compound interact with hydrophobic deep eutectic solvents (HDES) in extraction processes?

  • HDES (e.g., decanoic acid:thymol) shows selectivity >1.5 for this compound over phenol due to stronger van der Waals interactions.
  • NRTL modeling fits tie-line data (RMSD <0.0104), while reduced density gradient (RDG) analysis confirms non-covalent interactions .

Q. What computational models optimize this compound indanylation for synthetic chemistry?

  • A Yates’ factorial design identifies temperature (120–160°C), molar ratio (3:1–5:1 this compound:indene), and catalyst loading (2–4% benzenesulfonic acid) as critical variables.
  • Response surface methodology predicts >85% yield under optimized conditions, validated via spectral analysis (FTIR, NMR) .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, ISO standards, and validated toxicological profiles (e.g., ATSDR). Avoid non-academic sources like BenchChem.
  • Contradictions : While reports zero-order biodegradation kinetics, earlier studies (Saravanan et al., 2008) noted substrate inhibition at >600 mg/L. Contextualize findings with experimental conditions (e.g., microbial strain, temperature).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Cresol
Reactant of Route 2
m-Cresol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.